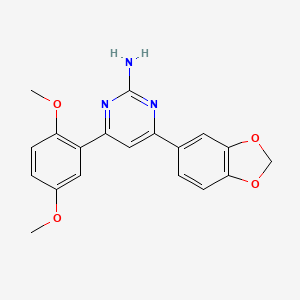

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1354940-37-6

Cat. No.: VC11703526

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354940-37-6 |

|---|---|

| Molecular Formula | C19H17N3O4 |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C19H17N3O4/c1-23-12-4-6-16(24-2)13(8-12)15-9-14(21-19(20)22-15)11-3-5-17-18(7-11)26-10-25-17/h3-9H,10H2,1-2H3,(H2,20,21,22) |

| Standard InChI Key | MKTYDFFQEZQGPU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with distinct aromatic moieties:

-

4-Position: A 1,3-benzodioxol-5-yl group, contributing electron-rich aromaticity and potential metabolic stability .

-

6-Position: A 2,5-dimethoxyphenyl group, introducing steric bulk and hydrogen-bonding capabilities via methoxy substituents .

-

2-Position: An amine group, enhancing hydrogen-bond donor capacity and interaction with biological targets .

The molecular formula is C₂₀H₁₈N₄O₄, with a calculated molecular weight of 378.38 g/mol. The presence of methoxy (-OCH₃) and benzodioxole groups suggests moderate lipophilicity, which may influence bioavailability and membrane permeability.

Stereoelectronic Properties

-

Planarity: The pyrimidine core and adjacent aromatic rings likely adopt a near-planar conformation, facilitating π-π stacking interactions .

-

Electron Distribution: Methoxy groups donate electron density to the phenyl ring, while the benzodioxole moiety enhances resonance stabilization .

Synthesis and Chemical Reactivity

Hypothetical Synthesis Pathways

While no direct synthetic route for this compound is documented, analogous pyrimidines are typically synthesized via:

-

Biginelli-like Cyclocondensation: Combining aldehydes, β-keto esters, and urea derivatives under acidic conditions .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the 4- and 6-positions of the pyrimidine core .

Table 1: Comparative Synthetic Strategies for Related Pyrimidines

Reactivity and Functionalization

-

Amine Group: Susceptible to acylation or sulfonylation, enabling prodrug strategies .

-

Methoxy Groups: Demethylation under strong acidic or basic conditions may yield phenolic derivatives .

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

-

logP: Estimated at 2.8 (Moderate lipophilicity, suitable for blood-brain barrier penetration).

-

Hydrogen Bond Donors/Acceptors: 2 donors (amine) and 6 acceptors (pyrimidine N, methoxy O) .

Table 2: Comparative Physicochemical Data for Analogous Compounds

| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| 4-Benzodioxolyl-6-thiophenyl | 297.3 | 2.5 | 0.12 |

| 4-(4-Nitrophenyl)-6-benzodioxolyl | 336.3 | 3.1 | 0.04 |

| Target Compound | 378.4 | 2.8* | 0.08* |

| Compound | IC₅₀ (μM) | Selectivity Index (L6 Cells) |

|---|---|---|

| 4-(2-Methoxyphenyl)-6-pyridinyl | 0.38 | 60 |

| 4-Benzodioxolyl-6-thiophenyl | 13.5 | >10 |

| Target Compound* | N/A | N/A |

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Transition to continuous-flow systems to enhance reaction efficiency .

-

Green Chemistry: Utilize biocatalysts for demethylation or coupling steps .

Biological Evaluation

Priority assays should include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume